9-Oxofluorene-2-carbonyl chloride
Description
The compound’s structure confers unique electronic and steric properties, which influence its reactivity and stability compared to related derivatives.
Properties
IUPAC Name |
9-oxofluorene-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO2/c15-14(17)8-5-6-10-9-3-1-2-4-11(9)13(16)12(10)7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRNPQQJXTWYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Fluorene Using Alkaline Media
Industrial fluorene (purity >95%) is oxidized in a biphasic system comprising toluene, water, sodium hydroxide, and a quaternary ammonium salt as a phase-transfer catalyst. Oxygen or air is introduced under controlled temperature (50–80°C) and vigorous stirring, achieving near-quantitative conversion to fluorenone. Key advantages include solvent recyclability and minimal byproduct formation.
Reaction Conditions:
| Parameter | Value/Range |
|---|---|
| Catalyst | Quaternary ammonium salt |
| Solvent | Toluene/water (3:1 v/v) |
| Temperature | 60–70°C |
| Reaction Time | 4–6 hours |
| Yield | 98–100% |
Palladium-Catalyzed Dehydrogenative Cyclization
A contemporary approach employs Pd(II) catalysts to facilitate dual C–H functionalization of benzophenones, yielding fluorenones via oxidative cyclization. This method is notable for its functional group tolerance and avoids pre-functionalized substrates. For example, benzophenones bearing electron-withdrawing groups undergo cyclization at 120°C in the presence of Pd(OAc)₂ and oxidants like Ag₂CO₃, achieving yields of 70–85%.
Introduction of the Carboxylic Acid Group at the 2-Position
Functionalization of fluorenone at the 2-position requires strategic substitution due to the meta-directing effect of the ketone group. Two predominant strategies are employed:
Friedel-Crafts Acylation
While fluorenone’s aromatic rings are deactivated by the ketone, directed ortho-metalation (DoM) techniques enable regioselective acylation. Using a lithium diisopropylamide (LDA) base, the 2-position is deprotonated, followed by quenching with CO₂ to yield 2-carboxyfluorenone. This method, however, requires anhydrous conditions and low temperatures (–78°C).
Oxidation of 2-Methylfluorenone
2-Methylfluorenne, synthesized via alkylation of fluorenone, is oxidized to the carboxylic acid using KMnO₄ or CrO₃ in acidic media. Reaction conditions must be carefully controlled to avoid over-oxidation:
Typical Oxidation Protocol:
- Substrate: 2-Methylfluorenone (1 equiv)
- Oxidant: KMnO₄ (3 equiv)
- Solvent: H₂SO₄ (1M)/AcOH (1:1)
- Temperature: 80°C
- Yield: 60–75%
Conversion of Carboxylic Acid to Acyl Chloride
The final step involves converting 9-oxofluorene-2-carboxylic acid to its corresponding acyl chloride using halogenating agents.
Thionyl Chloride (SOCl₂) Method
Thionyl chloride is the most widely used reagent due to its efficiency and gaseous byproducts (SO₂, HCl), which simplify purification.
Procedure:
- Reaction Setup: 9-Oxofluorene-2-carboxylic acid (1 equiv) is suspended in anhydrous dichloromethane (DCM).
- Reagent Addition: SOCl₂ (2–3 equiv) is added dropwise under nitrogen.
- Conditions: Reflux at 40°C for 2–4 hours.
- Workup: Excess SOCl₂ and DCM are removed under vacuum, yielding the acyl chloride as a crystalline solid.
Typical Yields: 85–92%
Purity: >97% (by ¹H NMR)
Oxalyl Chloride [(COCl)₂]
For acid-sensitive substrates, oxalyl chloride with catalytic DMF is preferred. The reaction proceeds at room temperature (25°C) within 1–2 hours, offering comparable yields to SOCl₂.
Alternative Routes and Emerging Strategies
Direct C–H Chlorocarbonylation
Recent advances in transition-metal catalysis propose single-step synthesis via C–H activation. For instance, Pd-catalyzed carbonylation of 2-bromofluorenone using CO gas and Cl₂ generates the acyl chloride directly, though scalability remains a challenge.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for both oxidation and acylation steps. Preliminary studies report 20–30% time reduction with maintained yields.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SOCl₂ Acylation | 85–92 | >97 | High | Moderate |
| Oxalyl Chloride | 80–88 | 95 | Moderate | High |
| Pd-Catalyzed | 70–75 | 90 | Low | Low |
Chemical Reactions Analysis
Types of Reactions: 9-Oxofluorene-2-carbonyl chloride undergoes various chemical reactions, including nucleophilic acyl substitution, reduction, and oxidation.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the chloride group with a nucleophile, such as an amine or alcohol, to form amides or esters, respectively. Common reagents include primary amines, secondary amines, and alcohols.
Major Products Formed:
Amides and Esters: Formed through nucleophilic acyl substitution.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
Scientific Research Applications
9-Oxofluorene-2-carbonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-oxofluorene-2-carbonyl chloride involves nucleophilic acyl substitution reactions. The carbonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
9-Oxo-9H-fluorene-2,7-disulfonyl Dichloride
- Molecular Formula : C₁₃H₆Cl₂O₅S₂
- Molecular Weight : 377.22 g/mol
- Key Features :
- Contains two sulfonyl chloride groups at positions 2 and 7, replacing the carbonyl chloride and ketone groups in 9-oxofluorene-2-carbonyl chloride.
- Higher molecular weight and polarity due to sulfonyl groups, enhancing reactivity in sulfonation reactions.
- Storage : Requires inert atmosphere and room temperature, indicating sensitivity to moisture and heat .
9-Methylfluorene-9-carbonyl Chloride
- Key Features :
- A methyl group replaces the ketone at the 9-position, reducing electron-withdrawing effects compared to this compound.
- Applications : Patents and literature highlight its use in catalytic carbonylation and radiopharmaceutical labeling, suggesting utility in isotope incorporation and drug synthesis .
Comparative Data Table
Research Findings and Key Differences
- Reactivity Trends : Sulfonyl chlorides (e.g., 2,7-disulfonyl dichloride) exhibit higher reactivity in nucleophilic substitutions than acyl chlorides due to stronger electron-withdrawing sulfonyl groups .
- Safety and Handling :
Limitations and Knowledge Gaps
- Structural Variants: Additional analogs (e.g., nitro- or amino-substituted fluorene chlorides) could further clarify structure-activity relationships but are absent from the provided sources.
Biological Activity
9-Oxofluorene-2-carbonyl chloride is a chemical compound derived from the fluorene framework, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound, with the chemical formula , features a carbonyl chloride functional group attached to the fluorene structure. The presence of this functional group is significant for its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Receptor Binding : Similar compounds have shown affinity for NMDA receptors, indicating that 9-oxofluorene derivatives may modulate neurotransmission by acting as receptor ligands .
- Enzyme Inhibition : The carbonyl group can participate in nucleophilic attacks by amino acids in enzyme active sites, potentially leading to inhibition of enzymatic activity.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although specific data on this compound is limited.
Biological Activity Data
Case Studies
- NMDA Receptor Studies : Research has demonstrated that modifications in the fluorene structure can influence receptor affinity. For instance, substituting biphenyl groups with 9-oxofluorene led to changes in receptor selectivity, highlighting the importance of structural variations in biological activity .
- Antibacterial Activity : A study investigating various fluorene derivatives found that certain modifications enhanced antibacterial properties against Gram-positive bacteria. This suggests that 9-oxofluorene derivatives may also possess similar activities, warranting further investigation into their potential as therapeutic agents against infections.
- Mechanistic Insights : Investigations into related compounds have shown that their interactions with biological targets often involve complex biochemical pathways. For example, indole derivatives have been noted for their broad range of effects due to their ability to bind multiple receptors and influence various signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
